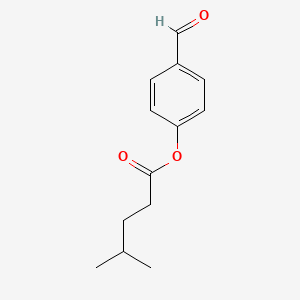

4-Formylphenyl 4-methylpentanoate

Description

4-Formylphenyl 4-methylpentanoate is an ester derivative featuring a formyl-substituted phenyl group linked to a 4-methylpentanoate moiety. The compound combines a reactive formyl group (providing sites for further chemical modifications) with a branched aliphatic ester chain, which may influence its volatility, solubility, and biological activity .

Properties

IUPAC Name |

(4-formylphenyl) 4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,9-10H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSVCKSGHBZAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)OC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-methylpentanoate typically involves the esterification of 4-formylphenol with 4-methylpentanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, followed by purification through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination, and sulfuric acid for sulfonation.

Major Products:

Oxidation: 4-Carboxyphenyl 4-methylpentanoate.

Reduction: 4-Hydroxymethylphenyl 4-methylpentanoate.

Substitution: 4-Nitro-4-formylphenyl 4-methylpentanoate, 4-Bromo-4-formylphenyl 4-methylpentanoate, and 4-Sulfo-4-formylphenyl 4-methylpentanoate.

Scientific Research Applications

Chemistry: 4-Formylphenyl 4-methylpentanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-methylpentanoate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, a derivative with anti-inflammatory properties may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Ethyl 4-Methylpentanoate

Key Applications: Ethyl 4-methylpentanoate is a volatile organic compound (VOC) with demonstrated nematicidal activity. In studies, 4 µL of this compound caused 95.69% mortality in Meloidogyne javanica nematodes within hours, outperforming other esters like methyl 3-methylbutanoate (85.82% mortality at 8 h) . Physicochemical Properties:

- Volatility : High (suitable for vapor-phase pest control).

- Bioactivity: Strong inhibition of nematode egg hatching and motility. Structural Advantage: The ethyl ester group enhances volatility, while the 4-methylpentanoate chain contributes to lipid membrane disruption in pests .

Methyl 4-Methylpentanoate

It is less bioactive in pest control compared to ethyl derivatives but has significance in flavor chemistry . Physicochemical Properties:

3-Hexenyl 4-Methylpentanoate

Key Applications: Used as a synthetic flavoring agent in Japan, this compound adds fruity or green notes to food products. Structural Feature: The 3-hexenyl group introduces unsaturation, altering odor profiles and reducing nematicidal potency compared to ethyl or methyl esters .

4-Methylpentanoate-Containing Natural Products

In marine sponges (e.g., Phyllospongia foliascens), scalarane sesterterpenes substituted with 4-methylpentanoate groups exhibit enhanced bioactivity. For example, compound 5 in a study showed improved cytotoxicity, suggesting that the 4-methylpentanoate moiety stabilizes interactions with biological targets .

Data Table: Comparative Analysis of 4-Methylpentanoate Derivatives

Research Findings and Mechanistic Insights

Role of the 4-Methylpentanoate Group

- Nematicidal Activity: Ethyl 4-methylpentanoate’s branched chain disrupts nematode lipid membranes, while its ester group facilitates rapid absorption .

- Flavor Chemistry : Methyl and hexenyl derivatives prioritize solubility and odor over bioactivity, reflecting structural tuning for sensory applications .

- Natural Product Bioactivity: In scalarane sesterterpenes, the 4-methylpentanoate group likely enhances binding to cellular targets via hydrophobic interactions .

Potential of this compound

While direct studies are lacking, the formyl group on the phenyl ring suggests utility in synthesizing covalent organic frameworks (COFs) or Schiff-base ligands for metal-organic materials, similar to tris(4-formylphenyl)phenylamine derivatives used in optoelectronics . Additionally, the ester linkage could be hydrolyzed in biological systems, releasing 4-methylpentanoic acid, a known intermediate in polyketide biosynthesis .

Q & A

Q. What are the key synthetic methodologies for preparing 4-formylphenyl 4-methylpentanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification between 4-formylphenol and 4-methylpentanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent choice (e.g., dry dichloromethane or DMF) and catalytic DMAP (4-dimethylaminopyridine) are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on spectroscopic techniques:

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The ester bond is prone to hydrolysis under acidic/basic conditions. Stability studies show degradation above pH 8 or temperatures >60°C. Storage in anhydrous solvents (e.g., THF) at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How does this compound function as a photocleavable crosslinker in dual-stimuli-responsive hydrogels?

The compound’s aldehyde groups enable Schiff-base crosslinking with amine-containing polymers (e.g., chitosan). Upon UV irradiation (365 nm), the nitrobenzyl group in related derivatives (e.g., CHO–ONB–CHO) undergoes photocleavage, disrupting the hydrogel network. This allows controlled drug release in response to light and acidic pH (e.g., tumor microenvironments) .

Q. What challenges arise when integrating this compound into biocompatible drug delivery systems?

Key challenges include:

- Cytotoxicity : Residual aldehydes may require post-synthesis reduction (e.g., NaBH₄ treatment).

- Kinetic Control : Balancing crosslinking density (via stoichiometric aldehyde:amine ratios) to optimize swelling and degradation rates.

- In Vivo Compatibility : Preclinical studies must assess immune response to degradation byproducts .

Q. How do structural modifications of 4-formylphenyl esters impact their reactivity in polymer chemistry?

Substituents on the phenyl ring (e.g., electron-withdrawing groups like bromine in 4-formylphenyl 4-bromobenzoate) enhance electrophilicity, accelerating crosslinking. Conversely, bulky groups (e.g., 4-methylpentanoate) reduce hydrolysis rates, improving shelf-life .

Q. What analytical strategies resolve contradictions in reported degradation kinetics of ester-based crosslinkers?

Discrepancies arise from varying experimental conditions (e.g., buffer ionic strength, UV intensity). Standardized protocols using:

Q. How does this compound compare to alternative crosslinkers (e.g., glutaraldehyde or genipin) in biomedical applications?

Advantages:

- Stimuli-Responsiveness : Unique photocleavage vs. glutaraldehyde’s irreversible crosslinking.

- Toxicity : Lower cytotoxicity than glutaraldehyde when unreacted residues are minimized. Limitations:

- Synthetic Complexity : Requires multi-step synthesis compared to genipin’s natural derivation .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 9.81 (s, 1H, CHO) | Aldehyde proton |

| ¹³C NMR | δ 191.2 (CHO), 170.5 (COO) | Functional groups |

| FTIR | 1725 cm⁻¹ (C=O ester), 2850 cm⁻¹ (C-H aldehyde) | Confirms ester and aldehyde |

Table 2. Comparative Crosslinker Performance

| Parameter | This compound | Glutaraldehyde |

|---|---|---|

| Responsiveness | pH/light dual-responsive | pH-insensitive |

| Toxicity | Low (post-purification) | High |

| Synthesis | Multi-step | Single-step |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.